molecular formula C11H9ClN2OS B12980707 4-Chloro-6-(3,6-dihydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidine

4-Chloro-6-(3,6-dihydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidine

Cat. No.: B12980707
M. Wt: 252.72 g/mol
InChI Key: LIKFHZUOVMONQQ-UHFFFAOYSA-N
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Description

4-Chloro-6-(3,6-dihydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thienopyrimidine core substituted with a chloro group and a dihydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3,6-dihydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the thienopyrimidine core, which can be synthesized through cyclization reactions involving thiophene and pyrimidine precursors. The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The dihydropyran moiety is then attached through a nucleophilic substitution reaction, often using a dihydropyran derivative as the nucleophile .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3,6-dihydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position .

Scientific Research Applications

4-Chloro-6-(3,6-dihydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3,6-dihydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The chloro group and dihydropyran moiety can participate in binding interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(3,6-dihydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidine is unique due to its combination of a thienopyrimidine core with a chloro group and a dihydropyran moiety. This structural complexity provides distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H9ClN2OS

Molecular Weight

252.72 g/mol

IUPAC Name

4-chloro-6-(3,6-dihydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C11H9ClN2OS/c12-11-10-8(13-6-14-11)5-9(16-10)7-1-3-15-4-2-7/h1,5-6H,2-4H2

InChI Key

LIKFHZUOVMONQQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC=C1C2=CC3=C(S2)C(=NC=N3)Cl

Origin of Product

United States

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